H-Tyr-Pro-Trp-Gly-NH2

Overview

Description

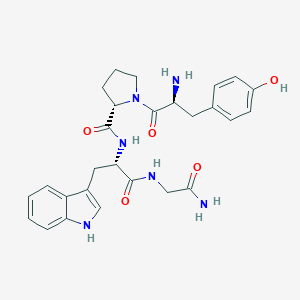

H-Tyr-Pro-Trp-Gly-NH2 is a peptide consisting of five amino acids: tyrosine, proline, tryptophan, glycine, and amide. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

Tyr-W-mif-1, also known as H-Tyr-Pro-Trp-Gly-NH2, Tyrosyl-prolyl-tryptophyl-glycinamide, or Glycinamide, L-tyrosyl-L-prolyl-L-tryptophyl-, is a tetrapeptide with opiate and anti-opiate activity .

Target of Action

The primary target of Tyr-W-mif-1 is the μ-opioid receptor . This receptor plays a crucial role in the nervous system, mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

Tyr-W-mif-1 acts as an antagonist at the μ-opioid receptors . It binds selectively and with high affinity to these receptors, inhibiting opioid-induced antinociception and analgesia .

Biochemical Pathways

Tyr-W-mif-1 affects the opioid signaling pathway by blocking the activation of μ-opioid receptors . This inhibition can lead to a decrease in the perception of pain, a key downstream effect of this pathway .

Pharmacokinetics

They can cross the blood-brain barrier easily, although they are usually poorly active orally and are typically administered via injection .

Result of Action

The antagonistic action of Tyr-W-mif-1 at the μ-opioid receptors results in the inhibition of opioid-induced antinociception and analgesia . When administered alone, Tyr-W-mif-1 may exhibit histamine-dependent antinociceptive activity .

Action Environment

The action, efficacy, and stability of Tyr-W-mif-1 can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as histamine, can modulate the compound’s antinociceptive activity . .

Biochemical Analysis

Biochemical Properties

Tyrosyl-prolyl-tryptophyl-glycinamide interacts with various biomolecules, particularly with opioid receptors . It acts as an opioid tetrapeptide, showing both opiate and antiopiate activity . It has been found to inhibit spontaneous firing of LC neurons and attenuate the downregulation of mu and delta receptors induced by Morphine in SH-SY5Y human neuroblastoma cells .

Cellular Effects

Tyrosyl-prolyl-tryptophyl-glycinamide has significant effects on various types of cells and cellular processes. It can induce analgesia , and it has been found to inhibit the spontaneous firing of LC neurons . It also attenuates the downregulation of mu and delta receptors induced by Morphine in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of action of Tyrosyl-prolyl-tryptophyl-glycinamide involves its binding interactions with biomolecules, particularly opioid receptors . It acts as an opioid tetrapeptide, showing both opiate and antiopiate activity . It has been found to inhibit spontaneous firing of LC neurons and attenuate the downregulation of mu and delta receptors induced by Morphine in SH-SY5Y human neuroblastoma cells .

Temporal Effects in Laboratory Settings

It has been found to induce prolonged analgesia .

Dosage Effects in Animal Models

In animal models, Tyrosyl-prolyl-tryptophyl-glycinamide has been found to induce analgesia

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-prolyl-tryptophyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of tyrosyl-prolyl-tryptophyl-glycinamide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-Trp-Gly-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan or tyrosine residues.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Use of specific amino acid derivatives during synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

H-Tyr-Pro-Trp-Gly-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.

Histrelin: A synthetic analog of gonadotropin-releasing hormone with higher potency.

Uniqueness

H-Tyr-Pro-Trp-Gly-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biological activities. Its combination of antimicrobial, antiviral, and anticancer properties sets it apart from other similar peptides.

Biological Activity

H-Tyr-Pro-Trp-Gly-NH2 is a bioactive peptide that has garnered attention for its potential therapeutic applications, particularly in the context of pain modulation and neuropharmacology. This compound is a derivative of endogenous peptides that interact with opioid receptors, which are crucial in mediating pain relief and other physiological functions.

Structural Characteristics

The peptide's structure consists of the following amino acids:

- Tyr (Tyrosine)

- Pro (Proline)

- Trp (Tryptophan)

- Gly (Glycine)

The C-terminal amidation (NH2) enhances its stability and biological activity. The presence of proline introduces a unique conformational rigidity that can influence receptor binding and activity.

Opioid Receptor Interaction

This compound has been studied for its affinity towards opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that modifications in the peptide structure can significantly affect its receptor binding properties. For instance, peptides with proline at specific positions exhibit enhanced binding affinities due to their ability to induce favorable conformations for receptor interaction .

Table 1: Binding Affinities of this compound Derivatives

| Peptide Variant | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| This compound | 0.31 | 119 |

| H-Tyr-Pro-Phe-Phe-NH2 | 0.78 | 1806 |

Kd represents the dissociation constant, while Bmax indicates the maximum number of binding sites detected in rat brain membranes .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. It has been shown to reduce pain responses in hot plate tests, indicating its potential as an analgesic agent. The mechanism appears to involve modulation of opioid receptors, leading to decreased pain perception .

Case Studies

- Antinociceptive Activity in Mice

- Pharmacological Characterization

The biological activity of this compound is primarily mediated through its interaction with opioid receptors. Upon binding, it triggers a cascade of intracellular events that lead to analgesia. This action is characterized by:

- Inhibition of neurotransmitter release

- Modulation of ion channels

- Activation of downstream signaling pathways associated with pain relief

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGSOAJXZHSMGE-PMVMPFDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162710 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144450-13-5 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tyr-W-MIF-1 primarily interacts with opioid receptors, particularly the μ-opioid receptor subtypes. [, ] It exhibits a complex pharmacological profile with both agonist and antagonist properties depending on the receptor subtype, dosage, and experimental model.

A: Tyr-W-MIF-1's analgesic effects are primarily attributed to its agonist activity at the μ2-opioid receptor subtype. [, ] This interaction triggers downstream signaling pathways involved in pain modulation.

A: Yes, Tyr-W-MIF-1 has shown antiopioid effects, particularly in the context of morphine-induced analgesia and stress-induced analgesia. [, ] These effects may involve interactions with both opioid and non-opioid mechanisms.

A: Studies show that Tyr-W-MIF-1 can reduce stress-induced analgesia in various models, including immobilization, cold, and heat stress. [, , , ] This suggests involvement in modulating the complex interplay of neurotransmitters and signaling pathways activated during stress.

ANone: The molecular formula of Tyr-W-MIF-1 is C23H27N5O4, and its molecular weight is 437.5 g/mol.

A: Yes, spectroscopic techniques like NMR and mass spectrometry have been used to confirm the structure of Tyr-W-MIF-1 and its analogs. [, ] These techniques provide information about the peptide's conformation and purity.

A: Tyr-W-MIF-1, like other peptides, is susceptible to degradation by enzymes. Studies have investigated its stability in biological matrices like brain homogenates and serum. [] Formulation strategies, such as cyclization, have been explored to enhance its stability and prolong its duration of action. []

ANone: Tyr-W-MIF-1 itself is not known to possess catalytic properties. Its primary role is as a signaling molecule interacting with specific receptors.

A: Yes, computational studies have been used to investigate the conformational preferences of Tyr-W-MIF-1 and related peptides. [] These studies can provide insights into the structural features important for receptor binding and activity.

A: SAR studies have explored modifications to the Tyr-W-MIF-1 structure. For example, incorporating D-amino acids, such as D-Proline at position 2, can significantly alter its receptor selectivity, leading to compounds with distinct pharmacological profiles. [, ] Cyclization is another modification strategy that has resulted in analogs with enhanced potency and prolonged duration of action. []

A: D-Pro2-Tyr-W-MIF-1 is a notable analog that acts as a selective μ2-opioid receptor antagonist. [, ] This selectivity makes it a valuable tool for dissecting the pharmacological roles of μ-opioid receptor subtypes.

A: Formulation strategies, like cyclization, can enhance stability and prolong the duration of action. [] Other approaches might include chemical modifications to resist enzymatic degradation or delivery systems that protect the peptide from degradation in vivo.

ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the fundamental pharmacological characterization of Tyr-W-MIF-1. More comprehensive studies would be needed to address these specific areas.

ANone: As with previous points, these aspects fall under the purview of drug development and manufacturing, which are not extensively discussed in the provided research papers.

ANone: Researchers benefit from a range of tools, including:

A:

- Isolation and characterization: The isolation of Tyr-W-MIF-1 from human brain cortex marked a significant discovery. []

- Identification of opioid and antiopioid properties: Studies revealing the dual nature of Tyr-W-MIF-1's activity have been crucial in understanding its complex pharmacology. [, , , ]

- Development of selective analogs: The creation of analogs like D-Pro2-Tyr-W-MIF-1 has provided valuable tools for dissecting the roles of different opioid receptor subtypes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.